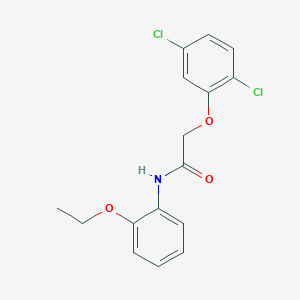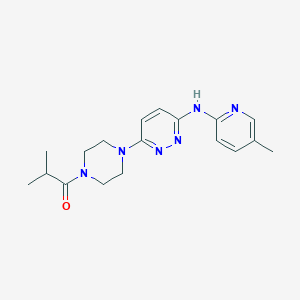![molecular formula C20H24N2O4 B5549964 (3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)
(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules similar to this compound typically involves diastereoselective routes. One example is the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, which utilizes a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids. This method provides the (S) absolute configuration for the major product, indicating a precise control over the stereochemistry of the molecule during its synthesis (Procopiou et al., 2018).
Molecular Structure Analysis
The molecular structure of molecules within this class often involves complex stereochemistry and functional group arrangements. Crystallography studies can confirm their structure, as seen in compounds with related scaffolds where X-ray crystallography has determined the absolute configurations and stereochemistry (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving this compound could include interactions with other chemical entities leading to modifications in its structure and properties. The presence of functional groups like the isoxazole ring and carboxylic acid moiety suggests that it could undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and esterification processes (Ruano, Fajardo, & Martín, 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, can significantly influence their application and effectiveness in various domains. For instance, the solubility in saline and pharmacokinetic properties are critical for determining the potential use of compounds in medical applications (Procopiou et al., 2018).
Aplicaciones Científicas De Investigación
Idiopathic Pulmonary Fibrosis Treatment : A study by Anderson et al. (2016) focused on the synthesis and determination of absolute configuration of a related compound as a potential therapeutic agent for Idiopathic Pulmonary Fibrosis. This compound has undergone Phase I clinical trials, highlighting its significance in medical research for treating pulmonary diseases (Anderson et al., 2016).
Catalytic Reactions in Chemistry : Bacchi et al. (2005) conducted research on heterocyclic derivative syntheses using palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This study contributes to the understanding of complex catalytic processes in synthetic chemistry, which can be relevant to the development of pharmaceuticals and other chemical products (Bacchi et al., 2005).
Anticancer Agents : Rostom et al. (2011) described the synthesis of new 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones with various pharmacophores, evaluating their in vitro anticancer activity. This research is vital for the ongoing search for effective anticancer agents, demonstrating the role of complex organic compounds in potential cancer treatments (Rostom et al., 2011).
Integrin Inhibition for Pulmonary Fibrosis : Procopiou et al. (2018) discovered a nonpeptidic αvβ6 integrin inhibitor, which shows promise as a therapeutic agent for the treatment of idiopathic pulmonary fibrosis. The compound's high affinity and selectivity for αvβ6 integrin, along with its pharmacokinetic properties, make it an interesting subject of study in medicinal chemistry (Procopiou et al., 2018).
Anticonvulsant and Antinociceptive Activity : Kamiński et al. (2016) explored new hybrid molecules derived from pyrrolidine diones for their potential anticonvulsant and antinociceptive activities. This study highlights the importance of pyrrolidine derivatives in the development of new drugs for epilepsy and pain management (Kamiński et al., 2016).
Molecular Docking and Antimicrobial Activity : Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives, including their antimicrobial and antioxidant activity. These findings contribute to the ongoing research for new antimicrobial agents (Flefel et al., 2018).
Propiedades
IUPAC Name |
(3S,4R)-1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-12-6-4-5-7-15(12)17-10-22(11-18(17)20(24)25)19(23)9-8-16-13(2)21-26-14(16)3/h4-7,17-18H,8-11H2,1-3H3,(H,24,25)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIMNMRXLGTORE-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)CCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)CCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)
![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)
![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)


![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)
![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)
![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)

